1-Benzyl-4-(4-methyl-3,5-dinitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(4-methyl-3,5-dinitrobenzoyl)piperazine is a synthetic organic compound with the molecular formula C19H20N4O5 It is characterized by a piperazine ring substituted with a benzyl group and a 4-methyl-3,5-dinitrobenzoyl group
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(4-methyl-3,5-dinitrobenzoyl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Benzylation: The attachment of a benzyl group to the piperazine ring.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
1-Benzyl-4-(4-methyl-3,5-dinitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(4-methyl-3,5-dinitrobenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(4-methyl-3,5-dinitrobenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(4-methyl-3,5-dinitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine: This compound has a similar structure but with fewer nitro groups, leading to different chemical and biological properties.
Benzylpiperazine: Known for its stimulant properties, benzylpiperazine has a simpler structure and different applications.
Eigenschaften
Molekularformel |
C19H20N4O5 |
---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-(4-methyl-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C19H20N4O5/c1-14-17(22(25)26)11-16(12-18(14)23(27)28)19(24)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 |
InChI-Schlüssel |
DFXUFBVSZPXCCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.